

# Benfotiamine Under the Microscope: A Systematic Review of Clinical Trials

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A comprehensive analysis of clinical trials involving **benfotiamine**, a synthetic derivative of thiamine (vitamin B1), reveals a growing body of evidence for its potential therapeutic applications, particularly in diabetic neuropathy and Alzheimer's disease. This systematic review synthesizes quantitative data from key clinical studies, details experimental protocols, and provides a comparative perspective against other treatment modalities. **Benfotiamine**'s superior bioavailability compared to standard thiamine supplements appears to be a key factor in its observed effects.[1][2][3]

### **Comparative Efficacy in Clinical Trials**

**Benfotiamine** has been most extensively studied in the context of diabetic complications and neurodegenerative diseases. The following tables summarize the quantitative outcomes from notable clinical trials.

# Table 1: Benfotiamine in Diabetic Neuropathy



Study (Year)	Conditi on	Particip ants (n)	Treatme nt Group	Dosage	Duratio n	Key Outcom es	Results
BENDIP (2008)[4] [5]	Symmetri cal, distal diabetic polyneur opathy	165	Benfotia mine	300 mg/day or 600 mg/day	6 weeks	Neuropat hy Symptom Score (NSS)	Significa nt improve ment in NSS in the 600 mg/day group (p=0.033 ). The 300 mg/day group also showed improve ment, though less pronounc ed.
BEDIP (2005)	Diabetic polyneur opathy	40	Benfotia mine	400 mg/day (100 mg q.i.d.)	3 weeks	Neuropat hy score, pain	Statistical ly significan t improve ment in neuropat hy score (p=0.028 7) and a notable decrease



						in pain (p=0.041 4) compare d to placebo.
Paint Winkler perip et al. I diak (1999) neuro hy	ohera betic 36	Benfotia mine + Vitamin B combinati on	High dose: 320 mg/day benfotia mine	6 weeks	Pain sensation , vibration sensation , current perceptio n threshold	Significa nt improve ment in most paramete rs, with the high- dose group showing the greatest change (p < 0.01).

Table 2: Benfotiamine in Alzheimer's Disease



Study (Year)	Conditi on	Particip ants (n)	Treatme nt Group	Dosage	Duratio n	Key Outcom es	Results
Gibson et al. (2020)	Mild Cognitive Impairme nt (MCI) or mild Alzheime r's Disease	70	Benfotia mine	600 mg/day (300 mg b.i.d.)	12 months	Alzheime r's Disease Assessm ent Scale- Cognitive Subscale (ADAS- Cog), Clinical Dementia Rating (CDR)	lower increase in ADAS-Cog score (less cognitive decline) vs. placebo (p=0.125). 77% lower worsenin g in CDR score vs. placebo (p=0.034). Significa nt reduction in advance d glycation end products (AGEs) (p=0.044).



Pan et al. (2016)	Mild to moderate Alzheime r's Disease	5	Benfotia mine	300 mg/day	18 months	Mini- Mental State Examinat ion (MMSE)	Average increase of 3.2 points on the MMSE. (Note: This was an openlabel, uncontrol led study).
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Table 3: Comparative Bioavailability: Benfotiamine vs. Thiamine Hydrochloride



Study (Year)	Participants (n)	Treatment	Key Pharmacokinet ic Parameters	Results
Luo et al. (2013)	20 healthy male volunteers	300 mg benfotiamine vs. 220 mg thiamine hydrochloride	AUC0-24 (plasma thiamine)	Benfotiamine: $1763.1 \pm 432.7$ $\mu$ g·h·L- 1Thiamine HCl: $182.0 \pm 93.8$ $\mu$ g·h·L-1
Cmax (plasma thiamine)	Benfotiamine: 568.3 ± 122.0 μg/LThiamine HCI: 70.5 ± 46.2 μg/L			
Relative bioavailability of thiamine	The bioavailability of thiamine from benfotiamine was approximately 11.5 times higher than from thiamine hydrochloride.			
Unnamed Study (2014)	Healthy Chinese volunteers	Benfotiamine vs. thiamine hydrochloride	Bioavailability of thiamine in plasma	1147.3 ± 490.3% higher with benfotiamine.
Bioavailability of thiamine diphosphate (TDP) in erythrocytes	195.8 ± 33.8% higher with benfotiamine.			



# Table 4: Benfotiamine in Comparison to and in Combination with Alpha-Lipoic Acid for Diabetic Neuropathy



Study (Year)	Conditi on	Particip ants (n)	Treatme nt Groups	Dosage	Duratio n	Key Outcom es	Results
Maghiar et al. (2019)	Distal symmetri c painful diabetic polyneur opathy	120	1. Benfotia mine2. Alpha- Lipoic Acid (ALA)3. Benfotia mine + ALA	1. 300 mg/day2. 600 mg/day3. 300 mg/day + 600 mg/day	8 weeks	Diabetic Neuropat hy Symptom s (DNS) score, Neuropat hy Disability Score (NDS), pain intensity	All three therapies were effective. The combine d therapy was superior to monother apy with either benfotia mine or ALA in improvin g DNS and NDS scores. A reduction of over 50% in DNS score was achieved in 10.53% of the benfotia mine group, 27.78%



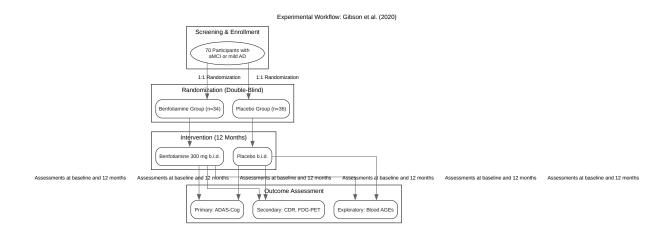
of the
ALA
group,
and 65%
of the
combinati
on group.

# Experimental Protocols of Key Clinical Trials Gibson et al. (2020): Benfotiamine in Alzheimer's Disease

- Study Design: A 12-month, randomized, double-blind, placebo-controlled, single-center
   Phase IIa clinical trial.
- Participant Population: 70 individuals with a diagnosis of amnestic mild cognitive impairment (aMCI) or mild dementia due to Alzheimer's disease, with Mini-Mental State Examination (MMSE) scores greater than 21.
- Inclusion/Exclusion Criteria: Participants were required to be amyloid-positive as confirmed by PET scans. Key exclusion criteria included other neurological or psychiatric disorders that could interfere with the study's assessments.
- Intervention: Participants were randomized to receive either 300 mg of benfotiamine twice daily (total of 600 mg/day) or a matching placebo.
- Primary Outcome Measure: The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score over the 12-month treatment period.
- Secondary Outcome Measures: These included the Clinical Dementia Rating (CDR) score and brain glucose utilization as measured by fluorodeoxyglucose positron emission tomography (FDG-PET).
- Exploratory Outcome: Blood levels of advanced glycation end products (AGEs) were also assessed.



• Statistical Analysis: The primary analysis compared the change in ADAS-Cog scores between the **benfotiamine** and placebo groups.



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Workflow of the Gibson et al. (2020) Alzheimer's trial.

# BENDIP Study (2008): Benfotiamine in Diabetic Neuropathy

 Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter Phase III clinical study.

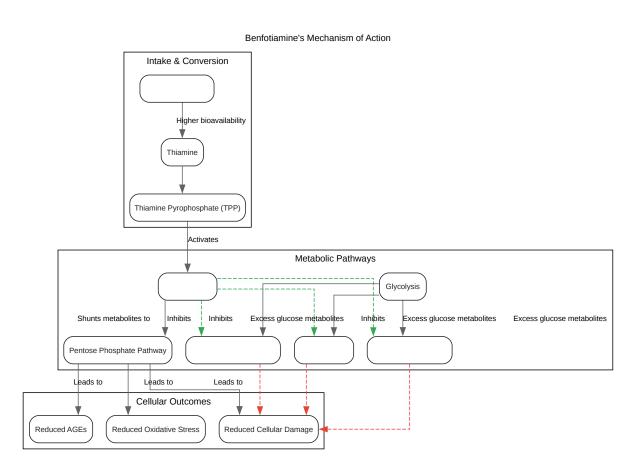


- Participant Population: 165 patients with symmetrical, distal diabetic polyneuropathy.
- Inclusion/Exclusion Criteria: Patients with established diabetic polyneuropathy were included.
- Intervention: Patients were randomized into three groups: **benfotiamine** 600 mg/day, **benfotiamine** 300 mg/day, or placebo.
- Primary Outcome Measure: The primary outcome was the change in the Neuropathy Symptom Score (NSS).
- Secondary Outcome Measures: The Total Symptom Score (TSS), which includes pain, was also evaluated.
- Statistical Analysis: The differences in the NSS between the treatment groups were analyzed at the end of the 6-week period.

# **Signaling Pathways and Mechanism of Action**

**Benfotiamine**'s therapeutic effects are believed to stem from its ability to increase intracellular levels of thiamine pyrophosphate (TPP), a crucial coenzyme in glucose metabolism. This leads to the activation of the enzyme transketolase, which diverts excess glucose metabolites away from pathways that contribute to diabetic complications. One of the key mechanisms is the inhibition of the formation of advanced glycation end products (AGEs), which are implicated in cellular damage in both diabetes and Alzheimer's disease.





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Benfotiamine's role in modulating metabolic pathways.

# **Comparison with Alternatives**



#### **Thiamine**

**Benfotiamine** is a lipid-soluble derivative of thiamine, which allows for significantly greater absorption and bioavailability compared to the water-soluble thiamine hydrochloride. Clinical studies have demonstrated that oral administration of **benfotiamine** results in substantially higher plasma and red blood cell concentrations of thiamine and its active form, TPP. This enhanced bioavailability is a key advantage, as it allows for the delivery of therapeutic levels of thiamine that may not be achievable with standard thiamine supplements.

#### **Alpha-Lipoic Acid (ALA)**

Alpha-lipoic acid is another supplement investigated for diabetic neuropathy, primarily for its antioxidant properties. A head-to-head comparison and combination study by Maghiar et al. (2019) showed that while both **benfotiamine** and ALA were effective in reducing symptoms of painful diabetic neuropathy, their combination was superior to either agent alone. This suggests that their mechanisms of action may be complementary, with **benfotiamine** addressing the downstream effects of hyperglycemia and ALA providing broader antioxidant support.

#### **Conclusion and Future Directions**

The available clinical trial data suggests that **benfotiamine** is a safe and potentially effective therapeutic agent for conditions associated with hyperglycemia and AGE formation, namely diabetic neuropathy and Alzheimer's disease. Its superior bioavailability over standard thiamine is a significant advantage. The ongoing BenfoTeam trial, a large-scale, multi-center study, is expected to provide more definitive evidence on the efficacy of **benfotiamine** in slowing cognitive decline in early Alzheimer's disease. Future research should continue to explore the optimal dosing and long-term safety of **benfotiamine**, as well as its potential in other conditions linked to metabolic dysfunction. Direct comparative effectiveness trials against other established treatments for diabetic neuropathy would also be valuable.

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